(R)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one
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Overview
Description
®-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one is a chiral spirocyclic compound with a unique structure that includes a spiro junction between a piperidine and a cyclobutane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one typically involves the following steps:
Cyclization Reaction: The formation of the spirocyclic structure can be achieved through the cyclization of a suitable precursor, such as a 1,2-diamine derivative, with a sulfonium salt under basic conditions.
Aza-Michael Addition: Another approach involves the aza-Michael addition of a protected diamine to an in situ generated sulfonium salt.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
®-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Piperazine Derivatives: Compounds with similar piperazine moieties, such as trimetazidine and ranolazine.
Spirocyclic Compounds: Other spirocyclic compounds with similar structural features.
Uniqueness: ®-7-Amino-5-benzyl-5-azaspiro[24]heptan-4-one is unique due to its specific spirocyclic structure and chiral center, which confer distinct chemical and biological properties
Properties
CAS No. |
144282-38-2 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
(7R)-7-amino-5-benzyl-5-azaspiro[2.4]heptan-4-one |
InChI |
InChI=1S/C13H16N2O/c14-11-9-15(12(16)13(11)6-7-13)8-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2/t11-/m0/s1 |
InChI Key |
LHEHAUPMESDYCV-NSHDSACASA-N |
Isomeric SMILES |
C1CC12[C@H](CN(C2=O)CC3=CC=CC=C3)N |
Canonical SMILES |
C1CC12C(CN(C2=O)CC3=CC=CC=C3)N |
Origin of Product |
United States |
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